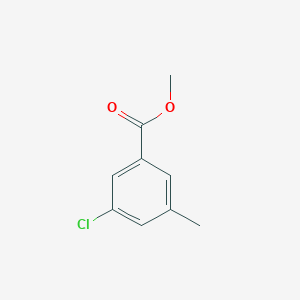

Methyl 3-chloro-5-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVTYTACXUBFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599927 | |

| Record name | Methyl 3-chloro-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153203-53-3 | |

| Record name | Methyl 3-chloro-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Chloro 5 Methylbenzoate and Analogues

Established Synthetic Pathways

The traditional synthesis of Methyl 3-chloro-5-methylbenzoate and its analogues relies on a series of well-understood organic reactions. The most common approach involves the esterification of a pre-synthesized 3-chloro-5-methylbenzoic acid.

The final step in the synthesis is typically the conversion of the carboxylic acid group to a methyl ester. The Fischer esterification is a widely employed and reliable method for this transformation. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727).

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. jalsnet.com The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol (methanol) is used, and the water formed during the reaction is often removed. masterorganicchemistry.com For instance, a general procedure involves refluxing the benzoic acid derivative with methanol in the presence of a catalytic amount of concentrated sulfuric acid for several hours. masterorganicchemistry.com

Table 1: Comparison of Catalysts for Esterification of Benzoic Acid Derivatives

| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Reflux in excess methanol, 1-3 hours | Low cost, high reactivity | Corrosive, generates acidic waste |

| p-Toluenesulfonic Acid | Reflux in methanol, 2-5 hours | Solid, easier to handle than H₂SO₄ | Higher cost, acidic waste |

| Solid Acid Catalysts (e.g., Zr/Ti oxides) | Higher temperatures (e.g., 120°C), 24 hours | Reusable, environmentally friendly | Higher initial cost, may require higher temperatures |

The introduction of the chlorine atom onto the aromatic ring is achieved through electrophilic aromatic substitution. A common precursor for this step is 3-methylbenzoic acid (m-toluic acid). The halogenation must be regioselective to yield the desired 3-chloro-5-methyl substitution pattern.

In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. For 3-methylbenzoic acid, the methyl group is an ortho-, para-director and an activating group, while the carboxylic acid group is a meta-director and a deactivating group. libretexts.orgvaia.com The directing effects of these two groups are reinforcing in this case. The positions ortho and para to the methyl group are C2, C4, and C6. The position meta to the carboxylic acid group is C5. Therefore, the incoming electrophile (in this case, a chloronium ion or its equivalent) is directed to the C5 position, which is sterically accessible and electronically favored.

The chlorination is typically carried out using molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). wikipedia.orgbyjus.com These catalysts polarize the Cl-Cl bond, increasing the electrophilicity of the chlorine. A patent for a similar compound, the chlorination of 4-methylbenzoyl chloride using FeCl₃, reported a high yield of the desired 3-chloro-4-methylbenzoyl chloride, indicating the high regioselectivity of this type of reaction. aobchem.comstackexchange.com

Direct methylation of a chlorobenzoate is generally not the preferred synthetic route due to potential side reactions and regioselectivity issues. A more strategic and common approach is to start with a commercially available methylated precursor, such as 3-methylbenzoic acid (m-toluic acid). wikipedia.orgsigmaaldrich.comresearchgate.net 3-Methylbenzoic acid can be prepared by the oxidation of one of the methyl groups of m-xylene (B151644) using an oxidizing agent like potassium permanganate (B83412) or nitric acid. wikipedia.org This ensures the methyl group is correctly positioned from the start of the synthetic sequence.

Novel and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the synthesis of this compound and its analogues, several green chemistry approaches have been explored.

For the esterification step, the use of solid acid catalysts is a promising green alternative to traditional mineral acids. ingentaconnect.com Catalysts such as zirconia-based solid acids can be easily separated from the reaction mixture and reused, minimizing waste. ingentaconnect.com For example, a zirconium-titanium solid acid has been shown to be effective for the esterification of various benzoic acids with methanol. ingentaconnect.com

For the halogenation step, alternatives to gaseous chlorine and harsh Lewis acids are being developed. Trichloroisocyanuric acid (TCCA) has emerged as a safe, stable, and easy-to-handle chlorinating agent. rsc.org It can be used in the presence of solid acid catalysts like zeolites, which can be recovered and reused. ingentaconnect.com This method often provides high regioselectivity under mild conditions. quora.com Another green approach is oxidative chlorination using systems like NaClO₃/HCl in an aqueous medium, which avoids the use of organic solvents. jalsnet.com

Regioselective Synthesis Considerations and Control

The key to successfully synthesizing this compound lies in controlling the regioselectivity of the chlorination step. As discussed previously, the directing effects of the substituents on 3-methylbenzoic acid play a crucial role.

Methyl Group (-CH₃): An ortho-, para-directing and activating group.

Carboxylic Acid Group (-COOH): A meta-directing and deactivating group.

When both groups are present on the ring at positions 1 and 3, their directing effects converge on the C5 position. The methyl group directs incoming electrophiles to positions 2, 4, and 6. The carboxylic acid group directs to position 5. The deactivating nature of the carboxyl group makes the entire ring less reactive, but the position that remains the most favorable for electrophilic attack is C5. This synergy leads to a high degree of regioselectivity, making the chlorination of 3-methylbenzoic acid a reliable method for preparing 3-chloro-5-methylbenzoic acid.

Optimization of Reaction Conditions and Process Efficiency

To maximize the yield and purity of this compound, optimization of reaction conditions is essential.

For the esterification reaction, key parameters to optimize include the molar ratio of alcohol to carboxylic acid, the concentration of the catalyst, the reaction temperature, and the reaction time. The continuous removal of water, for example, by using a Dean-Stark apparatus, can significantly improve the yield by shifting the reaction equilibrium. masterorganicchemistry.com

For the halogenation step, the choice of solvent, catalyst, and chlorinating agent can greatly influence the efficiency and selectivity of the reaction. The reaction temperature must also be carefully controlled to prevent over-chlorination and the formation of undesired isomers. For example, in the chlorination of 4-methylbenzoyl chloride, the reaction was carried out at 50-55°C for 22 hours to achieve a high yield of the monochlorinated product. aobchem.comstackexchange.com

Table 2: Illustrative Reaction Conditions for Analogous Halogenation

| Substrate | Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Yield of Major Isomer |

| 4-Methylbenzoyl chloride | Cl₂ | FeCl₃ | None | 50-55 | 84.9% (3-chloro isomer) aobchem.comstackexchange.com |

| Nitrobenzene | Trichloroisocyanuric acid (TCCA) | H-USY Zeolite | 1,2-dichloroethane | Reflux | High selectivity for monochlorination ingentaconnect.com |

| Substituted Acetanilides | NaClO₃ / HCl | None | Water | Room Temp | 75-96% jalsnet.com |

By carefully selecting and optimizing these established and novel synthetic methodologies, this compound can be produced efficiently and with high purity.

Derivatization Strategies for Precursor Synthesis

The synthesis of this compound relies on the availability of appropriately substituted precursors, primarily 3-chloro-5-methylbenzoic acid. The preparation of this key intermediate, and other related precursors, often involves strategic derivatization of more readily available starting materials. These strategies include nitration, reduction, chlorination, and oxidation reactions to introduce the required functional groups at the desired positions on the aromatic ring.

One common precursor is 3,5-dimethylbenzoic acid, also known as mesitylenic acid. hmdb.ca This compound can be synthesized through the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene). google.comgoogle.com Various methods have been developed for this oxidation. One approach involves refluxing mesitylene with 30% nitric acid for an extended period. prepchem.com The resulting product is a mixture that includes 3,5-dimethylbenzoic acid and 5-methylisophthalic acid. prepchem.com Purification is then carried out through a series of steps including dissolution in sodium carbonate, separation of unreacted starting material, reprecipitation, and steam distillation to isolate the pure 3,5-dimethylbenzoic acid. prepchem.com

Another method for the synthesis of 3,5-dimethylbenzoic acid involves the liquid-phase oxidation of mesitylene using compressed air in the presence of a cobalt acetate (B1210297) catalyst and an acetic acid solvent. google.com This process offers good control over the reaction temperature and can lead to high conversion rates of mesitylene, reportedly up to 90%. google.com A similar approach utilizes a composite catalyst and an adjuvant, eliminating the need for an acetic acid solvent and thereby reducing equipment corrosion. google.com

Once 3,5-dimethylbenzoic acid is obtained, further derivatization is necessary to introduce the chloro group at the 3-position. This is typically achieved through electrophilic aromatic substitution reactions.

An alternative strategy involves starting with m-methylbenzoic acid (3-methylbenzoic acid). A multi-step synthesis can be employed to introduce the required amino and chloro groups. google.com This process begins with the nitration of m-methylbenzoic acid to yield 2-nitro-3-methylbenzoic acid. google.com This is followed by a hydrogenation reduction reaction to convert the nitro group to an amino group, forming 2-amino-3-methylbenzoic acid. google.com The final step is a chlorination reaction to introduce the chlorine atom at the 5-position, yielding 2-amino-5-chloro-3-methylbenzoic acid. google.com This resulting compound is a key intermediate for various fine chemicals.

The synthesis of related chlorinated benzoic acid methyl esters also provides insight into precursor derivatization. For example, p-chloromethyl benzoic acid methyl ester can be prepared from p-methylbenzoic acid. google.com The p-methylbenzoic acid is first esterified with methanol to produce methyl p-methylbenzoate. google.com This intermediate then undergoes side-chain chlorination using chlorine gas under UV light or with an initiator like azobisisobutyronitrile (AIBN). google.com

The direct synthesis of chlorinated benzoic acid derivatives has also been explored. For instance, 3-chloromethyl benzoic acid can be synthesized in a single step from benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst such as ferric chloride. google.com This method provides a direct route to a chlorinated benzoic acid precursor.

The final step in the synthesis of the target compound is the esterification of 3-chloro-5-methylbenzoic acid with methanol. This is a standard esterification reaction, often catalyzed by an acid, to produce this compound.

The following table summarizes the key precursors and their synthetic routes discussed:

| Precursor | Starting Material(s) | Key Reactions |

| 3,5-Dimethylbenzoic Acid | Mesitylene | Oxidation |

| 2-Amino-5-chloro-3-methylbenzoic Acid | m-Methylbenzoic Acid | Nitration, Reduction, Chlorination |

| p-Chloromethyl Benzoic Acid Methyl Ester | p-Methylbenzoic Acid, Methanol | Esterification, Chlorination |

| 3-Chloromethyl Benzoic Acid | Benzoyl Chloride, Paraformaldehyde | Friedel-Crafts type reaction |

This table provides a clear overview of the various derivatization strategies employed in the synthesis of precursors for this compound and its analogues.

Reaction Chemistry of Methyl 3 Chloro 5 Methylbenzoate

Nucleophilic Substitution Reactions

Nucleophilic substitution in Methyl 3-chloro-5-methylbenzoate can occur at two primary sites: the carbon of the aryl halide and the carbonyl carbon of the ester group.

Substitution at the Aryl Halide Position

The chlorine atom attached to the benzene (B151609) ring is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) due to the high strength of the carbon-halogen bond in aryl halides. SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In this molecule, the methoxycarbonyl group is meta to the chlorine, providing insufficient activation for this pathway under standard conditions.

However, the chlorine atom can be substituted using modern transition-metal-catalyzed cross-coupling reactions. These methods have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds at aryl positions.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Halide Position

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl or Alkyl Boronic Acid/Ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Biaryl or Alkyl-aryl compound |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd catalyst, Phosphine (B1218219) ligand (e.g., BINAP, XPhos) | N-Aryl amine |

| Ullmann Condensation | Alcohol, Amine, or Thiol | Copper catalyst, Base | Aryl ether, Aryl amine, or Aryl thioether |

For instance, in a Suzuki-Miyaura coupling , this compound could react with an arylboronic acid in the presence of a palladium catalyst and a base to form a biphenyl (B1667301) derivative. organic-chemistry.orglibretexts.org The choice of ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. libretexts.org Similarly, Buchwald-Hartwig amination allows for the formation of C-N bonds, yielding N-aryl amines, which are significant structures in pharmaceuticals and materials science. The Ullmann reaction , a classical copper-catalyzed method, can also be employed to form C-O, C-N, or C-S bonds, though it often requires harsher conditions than palladium-catalyzed methods. sciencemadness.org

Reactions Involving the Ester Group

The ester functional group is a key site for nucleophilic acyl substitution. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of the methoxide (B1231860) leaving group.

Hydrolysis (Saponification): One of the most fundamental reactions is hydrolysis, typically carried out under basic conditions with a reagent like sodium hydroxide (B78521) (NaOH). This reaction, known as saponification, yields the corresponding carboxylate salt (sodium 3-chloro-5-methylbenzoate), which upon acidic workup, produces 3-chloro-5-methylbenzoic acid. quora.comchemspider.com Acid-catalyzed hydrolysis is also possible but is a reversible process. quora.com

Transesterification: When heated with another alcohol in the presence of an acid or base catalyst, this compound can undergo transesterification. This equilibrium-driven process replaces the methyl group of the ester with the alkyl group from the new alcohol.

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction is often slower than hydrolysis and may require heating or catalysis. researchgate.net More efficient methods involve the in-situ activation of the corresponding carboxylic acid (obtained via hydrolysis) with coupling reagents, or through direct amidation protocols using specialized catalysts like niobium pentoxide. researchgate.netasianpubs.orgnih.govresearchgate.net

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-electron system of the benzene ring. The regioselectivity of this reaction on this compound is determined by the combined directing effects of the three substituents.

-COOCH₃ (Methoxycarbonyl group): Deactivating and meta-directing. ma.eduwebassign.netrsc.org

-Cl (Chloro group): Deactivating and ortho, para-directing.

-CH₃ (Methyl group): Activating and ortho, para-directing.

The available positions for substitution are C2, C4, and C6. The directing effects are as follows:

C2: ortho to -CH₃, ortho to -Cl, meta to -COOCH₃.

C4: para to -CH₃, ortho to -Cl, meta to -COOCH₃.

C6: ortho to -CH₃, para to -Cl, ortho to -COOCH₃.

The methoxycarbonyl group directs incoming electrophiles to the C2 and C4 positions (meta to itself). The methyl and chloro groups direct to the C2, C4, and C6 positions. All three groups direct towards C2 and C4. The C2 position is sterically hindered by two adjacent substituents. Therefore, electrophilic attack is most likely to occur at the C4 position , which is activated by the methyl group (para) and the chloro group (ortho) and is meta to the deactivating ester group.

A common example is nitration . Using a mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺) as the electrophile. ma.eduwebassign.netaiinmr.com The reaction is expected to yield predominantly Methyl 3-chloro-5-methyl-4-nitrobenzoate. The reaction must be kept cold to prevent dinitration and side reactions. webassign.net Similarly, halogenation with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would also be expected to occur primarily at the C4 position. libretexts.org

Reduction Reactions

The primary site for reduction in this compound is the ester group.

Reduction to a Primary Alcohol: The ester can be readily reduced to a primary alcohol, (3-chloro-5-methylphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comdoubtnut.com This reaction proceeds via nucleophilic addition of a hydride to the carbonyl carbon. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. doubtnut.com

Reduction of the Aryl Halide: The carbon-chlorine bond can be reduced to a C-H bond (hydrodehalogenation) under specific catalytic hydrogenation conditions, though this typically requires more forcing conditions or specialized catalysts than double bond hydrogenation.

Oxidation Reactions

The benzylic methyl group is susceptible to oxidation by strong oxidizing agents.

Oxidation of the Methyl Group: Treatment with strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under heating will oxidize the methyl group to a carboxylic acid. masterorganicchemistry.com This reaction would convert this compound into 3-chloro-5-(methoxycarbonyl)benzoic acid. The reaction works because the benzylic position is activated for oxidation, and it requires at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com

Functional Group Interconversions on the Benzoate (B1203000) Scaffold

Beyond the primary reactions, the functional groups on this compound can be interconverted to create a variety of derivatives.

Ester to Acyl Halide: Following hydrolysis to the carboxylic acid, treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the more reactive acyl chloride (3-chloro-5-methylbenzoyl chloride). This acyl chloride is a versatile intermediate for synthesizing other esters and amides under mild conditions.

Halogenation of the Methyl Group: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator or Cl₂ with UV light), the benzylic hydrogens of the methyl group can be substituted with halogens. libretexts.orggoogle.com This would produce compounds like Methyl 3-chloro-5-(halomethyl)benzoate, which are useful alkylating agents.

Table 2: Summary of Key Compound Names

| Compound Name |

|---|

| (3-chloro-5-methylphenyl)methanol |

| 1,2,3,4,5,6-hexachlorocyclohexane |

| 2-chloromethylbenzene |

| 3-chloro-5-(methoxycarbonyl)benzoic acid |

| 3-chloro-5-methylbenzoic acid |

| 3-chloro-5-methylbenzoyl chloride |

| 4-chloromethylbenzene |

| Benzene |

| Benzoic acid |

| Chlorobenzene |

| Lithium aluminum hydride |

| Methyl 3-chloro-5-(halomethyl)benzoate |

| Methyl 3-chloro-5-methyl-4-nitrobenzoate |

| This compound |

| Methyl benzoate |

| N-bromosuccinimide |

| Nitric acid |

| Oxalyl chloride |

| Potassium dichromate |

| Potassium permanganate |

| Sodium borohydride |

| Sodium hydroxide |

| Sulfuric acid |

Derivatization Strategies for Diverse Chemical Libraries

This compound is a versatile building block in organic synthesis, offering multiple reaction sites for derivatization. Its structure, featuring an aromatic chloro substituent, a methyl group, and a methyl ester, allows for a variety of chemical transformations to generate diverse libraries of compounds for applications in medicinal chemistry and materials science. The primary strategies for its derivatization focus on reactions at the chloro and ester functionalities, as well as modifications of the methyl group.

A key approach to creating chemical libraries from this scaffold involves palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Additionally, transformations of the ester group and the benzylic methyl group provide further avenues for structural diversification.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. nih.gov This method is widely used for the synthesis of biaryl compounds. organic-chemistry.org For this compound, a Suzuki-Miyaura coupling would involve reacting it with an arylboronic acid in the presence of a palladium catalyst and a base to yield a substituted methyl biphenyl-3-carboxylate. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to give the final product and regenerate the catalyst. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Key Transformation |

|---|---|---|---|---|

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Methyl 5-aryl-3-methylbenzoate | C-C Bond Formation |

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine. This is a crucial transformation in medicinal chemistry for the synthesis of arylamines. The reaction of this compound with various amines, catalyzed by a palladium complex with specialized phosphine ligands, would lead to a library of 3-amino-5-methylbenzoate derivatives. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Key Transformation |

|---|---|---|---|---|

| This compound | Amine (R¹R²NH) | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Methyl 3-(dialkyl/aryl)amino-5-methylbenzoate | C-N Bond Formation |

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne to form a carbon-carbon triple bond, yielding substituted phenylacetylene (B144264) derivatives. This is achieved using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. The resulting alkynylated benzoates can serve as versatile intermediates for further transformations.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Key Transformation |

|---|---|---|---|---|

| This compound | Terminal Alkyne (R-C≡CH) | Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Methyl 3-alkynyl-5-methylbenzoate | C-C Bond Formation (sp) |

Derivatization via the Ester Functional Group

The methyl ester group of this compound is a key site for modification, primarily through hydrolysis followed by amidation or other transformations of the resulting carboxylic acid.

Hydrolysis and Amide Bond Formation: The methyl ester can be hydrolyzed under basic conditions, for instance using potassium hydroxide in methanol (B129727), to yield 3-chloro-5-methylbenzoic acid. organic-chemistry.org This carboxylic acid is a versatile intermediate that can be coupled with a wide array of amines to form a diverse library of amides. This transformation is typically achieved using standard peptide coupling reagents.

| Starting Material | Reagents | Intermediate | Coupling Partner | Final Product Type |

|---|---|---|---|---|

| This compound | 1. KOH, Methanol 2. Acid Workup | 3-chloro-5-methylbenzoic acid | Amine (R¹R²NH) + Coupling Agent | N-substituted-3-chloro-5-methylbenzamide |

Modification of the Methyl Group

The methyl group on the benzene ring can also be functionalized to introduce further diversity.

Benzylic Bromination: The methyl group can be converted to a bromomethyl group through radical bromination, for example, using N-bromosuccinimide (NBS) and a radical initiator. A documented example involves the reaction of this compound with benzoyl peroxide in carbon tetrachloride to yield Methyl 3-bromomethyl-5-chlorobenzoate. organic-chemistry.org This brominated intermediate is a versatile electrophile that can be reacted with various nucleophiles to introduce a wide range of functional groups at the benzylic position.

Spectroscopic and Chromatographic Analysis in Advanced Research

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for probing the atomic-level structure of molecules in solution. Through the interaction of nuclear spins with an external magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For Methyl 3-chloro-5-methylbenzoate, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to its aromatic and methyl protons.

The aromatic region would likely display signals for the three protons on the benzene (B151609) ring. The proton at the C2 position, being ortho to the electron-withdrawing chloro and ester groups, is expected to be the most deshielded. The protons at the C4 and C6 positions would also show characteristic splitting patterns based on their coupling with neighboring protons. The methyl group attached to the aromatic ring (at C5) would appear as a singlet in the upfield region of the spectrum, while the methyl ester protons would also present as a sharp singlet, typically around 3.9 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | Ar-H |

| ~7.7 | s | 1H | Ar-H |

| ~7.4 | s | 1H | Ar-H |

| 3.89 | s | 3H | OCH₃ |

| 2.38 | s | 3H | Ar-CH₃ |

Note: This data is predicted and may vary from experimental values.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is characteristically found in the downfield region of the spectrum, typically around 165-170 ppm. The aromatic carbons will appear in the range of approximately 120-140 ppm, with their specific chemical shifts influenced by the attached substituents (chloro, methyl, and carbomethoxy groups). The carbon of the methyl group attached to the ring and the carbon of the methyl ester will be observed at the most upfield positions. For comparison, in Methyl 3-chlorobenzoate, the reported ¹³C NMR chemical shifts include signals at approximately 165.7, 134.3, 132.8, 131.8, 129.6, 127.6, and 52.3 ppm. hmdb.ca Similarly, for Methyl 3-methylbenzoate, signals are observed around 167.1, 143.4, 129.5, 129.0, 127.3, 51.8, and 21.5 ppm. hmdb.ca

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~166 | C=O |

| ~140 | Ar-C |

| ~135 | Ar-C |

| ~133 | Ar-C |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~126 | Ar-C |

| ~52 | OCH₃ |

| ~21 | Ar-CH₃ |

Note: This data is predicted and may vary from experimental values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling between protons, helping to establish the connectivity of the aromatic protons. Cross-peaks in the COSY spectrum would indicate which protons are adjacent to each other on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY could be used to confirm the relative positions of the substituents on the aromatic ring by observing through-space interactions between the methyl protons and nearby aromatic protons.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₉ClO₂), the expected exact mass would be calculated based on the most abundant isotopes of its constituent atoms. This precise mass measurement is a critical step in confirming the molecular formula of the compound and distinguishing it from other potential isomers.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ or other adducts.

The ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to its protonated molecular ion. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak, reflecting the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope.

Further fragmentation of the molecular ion can be induced (e.g., through collision-induced dissociation in MS/MS experiments) to provide structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group (-COOCH₃), as well as cleavages within the aromatic ring. Analysis of these fragment ions helps to piece together the structure of the original molecule.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful, non-destructive method for identifying the functional groups present in a molecule. These techniques probe the vibrational and rotational modes of molecules, providing a unique "fingerprint" spectrum for each compound. For this compound, these methods are crucial for confirming its structural integrity by identifying the characteristic vibrations of its constituent parts.

The interpretation of the vibrational spectra of this compound is based on the well-established absorption regions of its functional groups: the ester group, the aromatic ring, the chloro substituent, and the methyl group. While specific experimental spectra for this exact compound are not widely published, the expected vibrational frequencies can be reliably predicted based on data from similar molecules like methyl benzoate (B1203000) and other substituted benzoates. researchgate.netchegg.com

Infrared (IR) Spectroscopy:

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The key functional groups in this compound give rise to distinct absorption bands.

Carbonyl (C=O) Stretch: The most intense and characteristic band in the IR spectrum of an ester is the C=O stretching vibration. For methyl benzoate, this appears around 1724 cm⁻¹. The presence of a chlorine atom on the benzene ring, an electron-withdrawing group, is expected to cause a slight shift to a higher wavenumber (hypsochromic shift) due to the inductive effect.

C-O Stretch: The ester group also exhibits C-O stretching vibrations, typically appearing as two bands. One strong band is found in the 1250-1300 cm⁻¹ region, corresponding to the C(=O)-O stretch, and another in the 1000-1100 cm⁻¹ region for the O-CH₃ stretch.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring typically appear above 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene ring result in several bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected to produce a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Methyl Group Vibrations: The methyl group gives rise to characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations are found in the 2900-3000 cm⁻¹ range, while bending vibrations appear around 1450 cm⁻¹ and 1380 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While the C=O stretch is also a prominent feature in the Raman spectrum, non-polar bonds and symmetric vibrations often produce stronger signals in Raman than in IR.

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring, which is often weak or absent in the IR spectrum, typically gives a strong signal in the Raman spectrum around 1000 cm⁻¹.

Substituent-Ring Vibrations: The vibrations of the C-Cl and C-CH₃ bonds with respect to the aromatic ring will also be observable.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis, allowing for unambiguous functional group identification and confirmation of the substitution pattern on the benzene ring.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C=O (Ester) | Stretching | ~1730 | ~1730 | Strong (IR), Medium (Raman) |

| C-O (Ester) | C(=O)-O Stretch | ~1270 | ~1270 | Strong |

| O-CH₃ Stretch | ~1050 | ~1050 | Medium | |

| Aromatic C-H | Stretching | >3000 | >3000 | Medium to Weak |

| Aromatic C=C | Ring Stretching | 1600, 1580, 1470 | 1600, 1580, 1470 | Medium to Strong |

| C-Cl | Stretching | ~750 | ~750 | Strong (IR), Medium (Raman) |

| C-CH₃ | Stretching | ~1100 | ~1100 | Medium |

| CH₃ (Methyl) | Asymmetric Stretch | ~2960 | ~2960 | Medium |

| Symmetric Stretch | ~2870 | ~2870 | Medium | |

| Bending | ~1450, ~1380 | ~1450, ~1380 | Medium |

Chromatographic Separation Techniques

Chromatography is an indispensable tool in chemical analysis for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, various chromatographic techniques are essential for assessing its purity, analyzing reaction mixtures, and isolating it from byproducts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. In the context of this compound, HPLC is the method of choice for determining its purity and quantifying it in various matrices.

A typical HPLC method for an aromatic ester like this compound would involve a reversed-phase setup. sielc.com In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Method Parameters:

Column: A C18 column is a common choice, providing good retention and separation for aromatic compounds.

Mobile Phase: A mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. The exact ratio can be optimized in an isocratic or gradient elution mode to achieve the desired separation. For instance, a starting mobile phase of 50:50 water:acetonitrile, with a gradient to a higher acetonitrile concentration, could effectively elute this compound and separate it from more polar or less polar impurities.

Detection: A UV detector is highly suitable for this compound due to the presence of the chromophoric benzene ring. The maximum absorbance wavelength (λmax) would be determined by a UV scan, likely falling in the 230-280 nm range.

Purity Assessment: The purity of a this compound sample can be determined by integrating the area of its peak in the chromatogram and expressing it as a percentage of the total area of all peaks.

Interactive Data Table: Exemplary HPLC Method for this compound

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on the exact conditions, but would be in a reasonable range for a compound of its polarity. |

Chiral chromatography is a specialized sub-technique of chromatography used for the separation of enantiomers (non-superimposable mirror images) of a chiral compound. Since this compound is an achiral molecule (it possesses a plane of symmetry and is superimposable on its mirror image), it does not exist as enantiomers. Therefore, chiral chromatography is not a relevant analytical technique for the separation and analysis of this specific compound itself.

However, it is important to note that chiral stationary phases (CSPs) used in chiral chromatography are often derivatives of compounds that may be structurally related to the substituents on this compound. For example, some CSPs are based on substituted benzoates. mdpi.com This is a point of interest in the broader context of chromatography but does not apply to the direct analysis of enantiomers of the title compound.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule with a moderate boiling point, is well-suited for GC analysis. oup.com This method is particularly useful for monitoring the progress of its synthesis, detecting volatile impurities, and for quantitative analysis.

In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (the mobile phase) carries the sample through the column, and separation occurs based on the compound's boiling point and its interaction with the stationary phase.

Method Parameters:

Column: A capillary column with a non-polar or mid-polar stationary phase, such as a polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5) or a phenyl-substituted polysiloxane, would be appropriate.

Carrier Gas: Helium or hydrogen are common choices for the carrier gas.

Injector and Detector Temperatures: The injector and detector temperatures must be high enough to ensure the complete vaporization of the sample and prevent condensation, typically set above the boiling point of the analyte.

Oven Temperature Program: A temperature program, where the column temperature is gradually increased, is often used to achieve good separation of compounds with different boiling points. A typical program might start at a lower temperature to separate volatile impurities and then ramp up to elute the this compound.

Detection: A Flame Ionization Detector (FID) is a common and sensitive detector for organic compounds. For structural confirmation, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS), providing both retention time and mass spectral data for unambiguous identification. amazonaws.com

Interactive Data Table: Representative GC Method for this compound

| Parameter | Condition |

| Column | HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, 1 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Injection Mode | Split (e.g., 50:1) |

Computational Chemistry and Molecular Modeling of Methyl 3 Chloro 5 Methylbenzoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics. For Methyl 3-chloro-5-methylbenzoate, these calculations can predict a range of parameters that describe its electronic nature.

Detailed research findings on the electronic structure of this compound are not extensively available in peer-reviewed literature. However, we can infer its properties from its basic computed data and from studies on analogous compounds like methyl benzoate (B1203000) and its derivatives. The substituents on the benzene (B151609) ring—a chlorine atom, a methyl group, and a methyl ester group—significantly influence the electron distribution within the molecule. The chlorine atom acts as an electron-withdrawing group through induction but a weak deactivator through resonance. The methyl group is an electron-donating group, while the methyl ester is an electron-withdrawing group.

Studies on methyl benzoate itself show that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to its chemical behavior. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

In a study on various substituted methyl benzoates, it was found that electron-donating groups in the para position, such as amino and methoxy (B1213986) groups, can alter the absorption spectrum, indicating changes in the electronic transitions. bohrium.com Conversely, electron-withdrawing groups like nitro and chloro groups also impact these transitions. marmara.edu.tr For this compound, the interplay between the electron-withdrawing chloro and methyl ester groups and the electron-donating methyl group would create a unique electronic environment that influences its reactivity, particularly in electrophilic aromatic substitution reactions. mdpi.com

Table 1: Computed Electronic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H9ClO2 | PubChem nih.gov |

| Molecular Weight | 184.62 g/mol | PubChem nih.gov |

| XLogP3 | 2.8 | PubChem nih.gov |

| Topological Polar Surface Area | 26.3 Ų | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

| Number of Hydrogen Bond Donors | 0 | PubChem nih.gov |

| Number of Hydrogen Bond Acceptors | 2 | PubChem nih.gov |

| Number of Rotatable Bonds | 2 | PubChem nih.gov |

This table is generated based on data available in the PubChem database.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations provide a means to study the movement of atoms and molecules over time, offering insights into the conformational flexibility and preferred spatial arrangements of a compound. For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in various solvents or in the presence of biological macromolecules.

Specific MD simulation studies on this compound are not readily found in the scientific literature. However, the principles of conformational analysis can be applied. The molecule possesses two rotatable bonds: the C-C bond connecting the ester group to the benzene ring and the C-O bond of the ester. Rotation around these bonds will lead to different conformers with varying energies. The presence of the methyl and chloro substituents at the meta positions relative to the ester group will sterically influence the preferred orientation of the ester group.

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound relates to its biological activity. By analyzing a series of related compounds, SAR models can predict the activity of new, untested molecules.

There are no specific SAR studies available for this compound in the context of a particular biological target. However, the principles of SAR suggest that the substituents on the benzene ring would play a crucial role in any potential biological interactions. The chlorine atom at the 3-position and the methyl group at the 5-position contribute to the lipophilicity and electronic nature of the molecule, which are key determinants of how a molecule might interact with a biological receptor or enzyme active site.

For instance, in studies of other classes of compounds, the position and nature of halogen and alkyl substituents have been shown to be critical for activity. Research on N,N'-bis(arylmethyl)imidazolium salts has demonstrated that the type and position of substituents on the aromatic ring directly impact their anti-cancer properties. nih.govnih.gov Similarly, QSAR studies on thiadiazole-based inhibitors have highlighted the importance of features like the number of fluorine atoms and the presence of amide functions in determining inhibitory activity against matrix metalloproteinases. nih.gov These examples underscore the importance of the specific substitution pattern on the aromatic ring for biological activity. Should this compound be identified as a hit in a biological screen, these principles would guide the synthesis of analogs to develop a comprehensive SAR.

Mechanistic Studies of Chemical Reactions through Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, reaction intermediates, and energy barriers.

While no specific computational studies on the reaction mechanisms of this compound have been published, the general principles of reactivity for substituted benzenes can be applied. The combination of a deactivating chloro group and a deactivating methyl ester group, along with an activating methyl group, will direct the outcome of electrophilic aromatic substitution reactions. Computational studies on the nitration of methyl benzoate, for example, help to explain why the meta-product is favored. mdpi.com

Computational chemistry can be used to model the reaction pathways for various transformations involving this compound. For example, in nucleophilic aromatic substitution reactions, computational models can help to understand the feasibility of different pathways and the role of various bases and catalysts. rsc.org Similarly, for reactions involving the ester group, such as hydrolysis or transesterification, computational methods can provide insights into the transition state structures and the activation energies, helping to predict reaction rates and outcomes under different conditions. chegg.com The use of computational chemistry to provide mechanistic insights has been demonstrated across a wide range of organic reactions, including transition-metal-catalyzed processes. nih.govrsc.org

Advanced Applications in Medicinal Chemistry Research

Precursor in Biologically Active Compound Synthesis

The chemical reactivity of Methyl 3-chloro-5-methylbenzoate makes it an important intermediate in the synthesis of various biologically active compounds. The ester and the substituted benzene (B151609) ring can be modified through a variety of chemical reactions to introduce different functional groups and build more complex molecular architectures.

Development of Antimicrobial Agents

The scaffold of this compound has been successfully utilized in the development of novel antimicrobial agents, particularly fungicides and antiviral compounds.

A notable application is in the synthesis of N-acetonylbenzamides, which have demonstrated fungicidal properties. In a patented process, this compound serves as a key starting material. The synthesis involves the conversion of the methyl ester to the corresponding acyl chloride, which is then reacted with an appropriate amine to form the final benzamide (B126) derivative.

More recently, the closely related derivative, 3-chloro-5-methylbenzoyl chloride, has been employed in the synthesis of N-[(thiophen-3-yl)methyl]benzamides, which act as influenza virus fusion inhibitors. biorxiv.org These compounds target the H1 and H5 hemagglutinins of the influenza virus, preventing the virus from fusing with host cells and thus inhibiting its replication. biorxiv.org

Table 1: Antimicrobial Agents Derived from this compound Precursors

| Precursor | Derived Compound Class | Antimicrobial Activity | Reference |

| This compound | N-acetonylbenzamides | Fungicidal | |

| 3-chloro-5-methylbenzoyl chloride | N-[(thiophen-3-yl)methyl]benzamides | Influenza Virus Fusion Inhibitor (H1 and H5) | biorxiv.org |

Research in Anticancer Compound Development

While direct studies on the anticancer activity of this compound are not extensively documented in publicly available research, its derivatives and related structures have shown promise in this area. The structural motif of a substituted benzoate (B1203000) is a common feature in many anticancer agents.

Research into a related compound, Ethyl 2-bromo-3-chloro-5-methylbenzoate, indicates its potential as a precursor for designing anticancer agents. The presence of halogens and the ester functionality provide handles for synthetic modifications to generate libraries of compounds for screening against various cancer cell lines.

Design and Synthesis of Enzyme Inhibitors

The 3-chloro-5-methylbenzoyl moiety is being explored for its potential in the design of enzyme inhibitors. The specific substitution pattern can influence the binding affinity and selectivity of a molecule for the active site of a target enzyme.

Studies on Ethyl 2-bromo-3-chloro-5-methylbenzoate have shown its potential to inhibit specific enzymes. This suggests that the broader class of 3-chloro-5-methylbenzoate derivatives could serve as a valuable scaffold for developing novel enzyme inhibitors for therapeutic purposes. The interactions of these compounds with enzymes are an active area of investigation in drug discovery.

Pharmacological Target Interaction Studies and Ligand Design

The 3-chloro-5-methylbenzoate scaffold is utilized in the design of ligands for specific pharmacological targets. A patent for the treatment of migraines describes the synthesis of tropyl 3-chloro-5-methylbenzoate, highlighting the use of the 3-chloro-5-methylbenzoyl moiety in creating compounds with specific neurological activity. google.comgoogle.com

Furthermore, diacylhydrazine ligands incorporating the 3-methyl-5-chlorobenzoyl group have been synthesized to modulate the expression of exogenous genes via an ecdysone (B1671078) receptor complex. google.co.ug This demonstrates the utility of this scaffold in designing molecules that can interact with specific protein receptors to elicit a desired biological response.

Structure-Based Drug Design Initiatives Utilizing this compound Scaffolds

While specific structure-based drug design initiatives explicitly using this compound are not widely reported, the principles of this approach are highly relevant to the applications of its derivatives. The 3-chloro-5-methylbenzoyl scaffold provides a rigid framework that can be computationally modeled and docked into the active sites of target proteins.

The development of influenza virus fusion inhibitors based on the 3-chloro-5-methylbenzoyl scaffold is an example of how this structure can be optimized to fit into a specific binding pocket on a viral protein. biorxiv.org The chlorine and methyl substituents play a crucial role in establishing key interactions that determine the potency and selectivity of the inhibitor. The continued exploration of this scaffold in structure-based design is likely to yield novel therapeutic candidates for a variety of diseases.

Applications in Agricultural Chemistry Research

Development of Herbicidal Agents

While direct research on the herbicidal properties of Methyl 3-chloro-5-methylbenzoate is not extensively documented in publicly available literature, the broader class of substituted phenoxyacetic acids and related esters, which share structural similarities, are well-known herbicides. For instance, studies on phosphinate-based herbicides have shown that substitutions on the phenoxy ring, including chloro and methyl groups, are critical for their biological activity. researchgate.net

One study on a series of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones demonstrated that compounds with a 4-chloro-2-methyl-phenoxy group possessed high and broad-spectrum herbicidal activity against various broadleaf weeds. nih.gov This suggests that the specific substitution pattern of a chloro and a methyl group on a phenyl ring, similar to that in this compound, can be a key feature in the design of effective herbicides. nih.gov These compounds were found to be selective, showing good safety for crops like corn and wheat at effective dosages. nih.gov

The synthesis of herbicidal compounds often involves intermediates with similar substitution patterns. For example, methods for preparing 2-amino-3-methyl-5-chlorobenzoic acid, an isomer of the parent acid of this compound, are developed for its use in creating new herbicides. google.com This underscores the importance of the chlorinated and methylated benzoic acid scaffold in the discovery of new herbicidal agents.

Fungicidal Compound Synthesis and Efficacy Studies

The potential of benzoate (B1203000) esters as antifungal agents has been a subject of scientific inquiry. Esters of benzoic acid are known for their antimicrobial properties, which extends to certain fungal species. nih.gov Research has shown that various fatty acid methyl esters possess antifungal properties, and their efficacy can be influenced by their specific chemical structures. scielo.brscielo.br

A study evaluating a range of cinnamic and benzoic acid esters against Candida albicans strains found that structural variations significantly impacted their antifungal effects. nih.gov While this particular study did not include this compound, it did establish that methyl esters of substituted benzoic acids can exhibit notable antifungal activity. nih.gov For instance, methyl caffeate and methyl 2-nitrocinnamate were identified as having significant effects. nih.gov

Furthermore, the general class of benzoic acid and its salts are utilized as fungicidal treatments in various applications. nih.gov This foundational knowledge encourages the exploration of novel ester derivatives, such as this compound, for their potential application in controlling fungal pathogens relevant to agriculture. The substitution pattern on the aromatic ring is a key area of investigation for developing more potent and selective fungicidal compounds.

Insecticidal Activity Research and Mechanism Elucidation

The insecticidal potential of methyl benzoate and its analogs is an active area of research. researchgate.netmdpi.com Methyl benzoate itself is a plant-derived volatile organic compound that has demonstrated both insecticidal and repellent properties against a variety of agricultural pests. nih.govencyclopedia.pub

A patent has cited this compound in the context of its insecticidal effect, indicating its relevance in the development of new pest control agents. google.comgoogle.com While detailed efficacy data for this specific compound from the patent is not publicly elaborated, research on closely related analogs provides insight into its potential activity.

Studies on the insecticidal activity of methyl benzoate analogs against the red imported fire ant, Solenopsis invicta, have shown that substitutions on the benzoate ring play a crucial role in toxicity. For instance, while not containing a chloro group, methyl-3-methylbenzoate was found to be one of the most potent fumigants against this pest. semanticscholar.org This suggests that the methyl group at the meta-position contributes significantly to its insecticidal properties. The addition of a chloro group, as in this compound, is a common strategy in medicinal and agricultural chemistry to enhance the efficacy and modify the mode of action of bioactive molecules.

Further research into related compounds, such as 2-Amino-5-Chloro-3-Methylbenzoic acid, highlights the importance of this chemical scaffold. This compound is a key intermediate in the synthesis of chlorantraniliprole, a widely used insecticide. agropages.com This connection underscores the value of chlorinated and methylated benzoic acid derivatives in creating modern and effective insecticides.

The table below summarizes the insecticidal activity of Methyl Benzoate against various insect pests, providing a reference for the potential efficacy of its derivatives.

| Pest Species | Assay Type | Efficacy Metric | Value |

| Bemisia tabaci (Sweetpotato whitefly) | Leaf Dip | LC₅₀ (adults) | 0.2% (v/v) |

| Bemisia tabaci (Sweetpotato whitefly) | Leaf Dip | LC₅₀ (nymphs) | 0.2% (v/v) |

| Bemisia tabaci (Sweetpotato whitefly) | Leaf Dip | LC₅₀ (eggs) | 0.3% (v/v) |

| Tetranychus urticae (Two-spotted spider mite) | Leaf Dip | LC₅₀ (adults) | 0.38% (v/v) |

| Tetranychus urticae (Two-spotted spider mite) | Leaf Dip | LC₅₀ (eggs) | 0.27% (v/v) |

| Aedes aegypti (Yellow fever mosquito) | Topical Application | LD₅₀ (adult female) | 45.6 µ g/adult |

Role As a Key Intermediate in Complex Organic Molecule Synthesis

Synthesis of Fine Chemicals

The structural characteristics of Methyl 3-chloro-5-methylbenzoate make it an ideal starting material for the synthesis of a range of fine chemicals, particularly in the agrochemical sector. The presence of the chloro, methyl, and ester functionalities allows for sequential and selective reactions to build more elaborate molecular architectures.

One of the notable applications of this compound is as a key intermediate in the synthesis of fungicides. epo.org Specifically, it is a precursor in the preparation of N-acetonylbenzamides, a class of compounds that have shown efficacy in controlling phytopathogenic fungi. epo.org The synthesis involves the initial conversion of 3-chloro-5-methylbenzoic acid to its methyl ester, this compound. This is followed by a series of transformations, including the bromination of the methyl group, to ultimately yield the desired fungicidal compounds. epo.org

The following table outlines a step in the synthesis of a fungicide intermediate starting from 3-chloro-5-methylbenzoic acid, where this compound is formed and then immediately used. epo.org

Table 1: Synthesis of this compound as a Fungicide Intermediate epo.org

| Reactant | Reagent | Solvent | Product | Purity |

|---|

Furthermore, research in the field of insecticides has identified this compound as a valuable starting material. It is utilized in the synthesis of polysubstituted pyridylpyrazole amides, which are known for their insecticidal properties. google.com Patent literature describes the use of this compound in multi-step reaction sequences to produce these complex agrochemicals. google.comgoogle.com

Precursor for Dyes and Pigments Research

While the structural features of this compound could theoretically allow for its incorporation into chromophoric systems, there is limited publicly available scientific literature or patent information detailing its specific use as a direct precursor in the synthesis of dyes and pigments. The development of new colorants often involves the functionalization of aromatic rings, and while this compound fits the general profile of a potential intermediate, its role in this specific application is not well-documented.

Applications in Material Science Research

In the realm of material science, the application of this compound is not extensively reported in current research. Although some chemical suppliers may categorize it under "Polymer Materials," specific examples of its use as a monomer or an additive in the synthesis of polymers or other advanced materials are not readily found in peer-reviewed journals or patents. arctomsci.com The development of novel materials often relies on the incorporation of functional building blocks to impart desired properties, but the contribution of this compound to this field is not yet established in the available literature.

Future Research Directions and Emerging Trends in the Study of Methyl 3 Chloro 5 Methylbenzoate

Methyl 3-chloro-5-methylbenzoate, a halogenated aromatic ester, is a versatile chemical intermediate. While its primary applications have historically been in the synthesis of more complex molecules, emerging research trends are paving the way for new and innovative uses. This article explores the future research directions for this compound, focusing on sustainable production, novel biological applications, advanced derivatization, and the integration of computational research methods.

Q & A

Q. Key Considerations :

- Use dry solvents to prevent hydrolysis of the acid chloride.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester .

Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should be identified?

Basic Research Question

A multi-technique approach is critical:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and ester methyl groups (δ 3.8–4.0 ppm). Chlorine and methyl substituents cause distinct splitting patterns .

- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and C-Cl absorption (~750 cm⁻¹).

- Mass Spectrometry (MS) : Look for molecular ion peaks (m/z ~198.6) and fragmentation patterns consistent with chlorine isotopes .

Q. Advanced Validation :

- X-ray crystallography : Resolve crystal structure to confirm substituent positions and intermolecular interactions (e.g., halogen bonding). Deposit data with the Cambridge Crystallographic Data Centre (CCDC) .

How can X-ray crystallography data be utilized to confirm the molecular structure and intermolecular interactions of this compound?

Advanced Research Question

Crystal Growth : Recrystallize the compound from a solvent like ethanol or dichloromethane/hexane.

Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Analysis :

- Refine the structure using software like SHELX to determine bond lengths, angles, and torsional parameters.

- Identify intermolecular interactions (e.g., C-Cl···π or CH₃-O hydrogen bonds) that stabilize the crystal lattice .

Practical Tip : Cross-validate crystallographic data with spectroscopic results to resolve ambiguities in substituent positioning.

What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question

Contradictions often arise from variations in:

- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities (>98% purity required for bioassays) .

- Experimental Conditions : Standardize assay parameters (e.g., bacterial strain, incubation time, solvent controls).

- Structural Analogues : Compare activity across derivatives (e.g., replacing Cl with Br) to isolate electronic effects .

Case Study : If antibacterial activity varies between studies, re-test the compound under controlled conditions using Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) with broth microdilution protocols .

How does the electronic effects of substituents influence the regioselectivity in nucleophilic aromatic substitution reactions of this compound?

Advanced Research Question

The chloro and methyl groups exert distinct electronic effects:

- Chlorine : Electron-withdrawing meta-director. Favors substitution at the para position relative to itself.

- Methyl : Electron-donating ortho/para-director. Competes with chlorine to direct nucleophiles.

Q. Methodological Approach :

- Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict reactive sites.

- Validate experimentally: React with ammonia or methoxide and analyze products via GC-MS .

What are the recommended safety protocols and waste management practices when handling this compound in laboratory settings?

Basic Research Question

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential irritation .

- Storage : Keep in airtight containers away from oxidizers and strong bases. Label with hazard warnings (e.g., "Irritant").

- Waste Disposal : Collect organic waste separately and incinerate via licensed facilities. Neutralize acidic byproducts with sodium bicarbonate before disposal .

What chromatographic methods are recommended for assessing the purity of this compound, and how can method parameters be optimized?

Advanced Research Question

- HPLC : Use a C18 column with UV detection (254 nm). Mobile phase: 60:40 acetonitrile/water (0.1% formic acid). Adjust flow rate (1.0 mL/min) to achieve baseline separation of impurities .

- GC-MS : Optimal parameters include a DB-5MS column, helium carrier gas, and splitless injection. Monitor for degradation products (e.g., free carboxylic acid) .

Validation : Compare retention times and mass spectra with certified reference standards. Calibrate instruments weekly using internal standards like methyl benzoate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.